Cas no 487-36-5 (Pinoresinol)

Pinoresinol structure
Pinoresinol structure
상품 이름:Pinoresinol
CAS 번호:487-36-5
MF:C20H22O6
메가와트:358.3851
MDL:MFCD07784516
CID:329725
PubChem ID:329756010

Pinoresinol 화학적 및 물리적 성질

이름 및 식별자

    • Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-
    • (+)-PINORESINOL
    • PINORESINOL
    • 4,4′-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • 4,4′-[(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
    • [ "" ]
    • (-)-pinoresinol
    • ( inverted exclamation markA)-Pinoresinol
    • 4-[(3As,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyph
    • 4,4'-(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
    • V4N1UDY811
    • (7alpha,7'alpha,8alpha,8'alpha)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • 4-[(3S,3aR,6S,6aR)-6-(3-methoxy-4-oxidanyl-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
    • Phenol,4,4'-[(1S,3aR,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-
    • Pinoresinol, analytical reference material
    • DTXSID20964099
    • PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYLBIS(2-METHOXY-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2-methoxy-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • P2568
    • AKOS037514981
    • BRD-K78515374-001-01-5
    • Pinoresinol, >=95.0% (HPLC)
    • UNII-V4N1UDY811
    • 487-36-5
    • PINORESINOL, (+)-
    • NSC 35444
    • 4,4'-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • SCHEMBL122105
    • CHEMBL260183
    • NCGC00180117-01
    • PHENOL, 4,4'-((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2-METHOXY-
    • ACon1_001809
    • (+)-Pinoresinol (>80% ee)
    • Pinoresinol, >=95% (HPLC)
    • D82113
    • CS-0032788
    • HY-N6253
    • CHEBI:8225
    • pino-resinol
    • CS-0016092
    • MEGxp0_000829
    • NSC-35444
    • Q3388802
    • CHEBI:40
    • HY-N0957
    • C05366
    • Phenol, 4,4'-[(1S,3aR,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-
    • BS-16858
    • D-PINORESINOL
    • MFCD07784516
    • (+)-Pinoresinol, 4,4'-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
    • D91065
    • CHEMBL2252392
    • 4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • B0005-188759
    • NSC35444
    • SCHEMBL122106
    • 4,4'-(Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • 4263-88-1
    • 4,4'-[(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
    • (+/-)-PINORESINOL
    • Phenol,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • FT-0775687
    • bmse010297
    • 7452-03-1
    • H1692
    • HMS3347E17
    • NSC784478
    • DA-59439
    • DA-76900
    • NSC-784478
    • HGXBRUKMWQGOIE-AFHBHXEDSA-N
    • Pinoresinol
    • MDL: MFCD07784516
    • 인치: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
    • InChIKey: HGXBRUKMWQGOIE-AFHBHXEDSA-N
    • 미소: O1C([H])([H])[C@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[C@]2([H])[C@@]1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]

계산된 속성

  • 정밀분자량: 358.141638g/mol
  • 표면전하: 0
  • XLogP3: 2.3
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 회전 가능한 화학 키 수량: 4
  • 동위원소 질량: 358.141638g/mol
  • 단일 동위원소 질량: 358.141638g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 77.4Ų
  • 중원자 수량: 26
  • 복잡도: 431
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 358.4

실험적 성질

  • 색과 성상: Solid
  • 밀도: 1.3±0.1 g/cm3
  • 비등점: 556.5±50.0 °C at 760 mmHg
  • 플래시 포인트: 290.4±30.1 °C
  • 용해도: DMSO: ≥6mg/mL
  • PSA: 77.38000
  • LogP: 3.19020
  • 증기압: 0.0±1.6 mmHg at 25°C

Pinoresinol 보안 정보

Pinoresinol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chengdu Biopurify Phytochemicals Ltd
BP1789-100mg
(+)-Pinoresinol
487-36-5 98%
100mg
$350 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74790-10mg
(+)-Pinoresinol
487-36-5 98%
10mg
¥10653.00 2022-04-26
TargetMol Chemicals
TN2080-1 mg
Pinoresinol
487-36-5 98.67%
1mg
¥ 697 2023-07-10
TargetMol Chemicals
TN2080-100 mg
Pinoresinol
487-36-5 98.67%
100MG
¥ 9,356 2023-07-10
TargetMol Chemicals
TN2080-50mg
Pinoresinol
487-36-5 98.67%
50mg
¥ 4730 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74790-25mg
(+)-Pinoresinol
487-36-5 98%
25mg
¥1764.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2080-10 mg
Pinoresinol
487-36-5 98.67%
10mg
¥3617.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
06709-10MG
Pinoresinol
487-36-5
10mg
¥6237.07 2025-01-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2080-5 mg
Pinoresinol
487-36-5 98.67%
5mg
¥2115.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
100941-10MG
Pinoresinol, 95%, Reference substance
487-36-5 95%
10MG
¥ 3209 2022-04-26

Pinoresinol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: β-Cyclodextrin ,  Oxygen Catalysts: Laccase Solvents: Water ;  8 h, pH 5, 30 °C
1.2 Reagents: Benzophenone Solvents: Acetonitrile
참조
Controlling the polymerization of coniferyl alcohol with cyclodextrins
Tarrago, Lionel; Modolo, Camille; Yemloul, Mehdi; Robert, Viviane; Rousselot-Pailley, Pierre; et al, New Journal of Chemistry, 2018, 42(14), 11770-11775

합성회로 2

반응 조건
1.1 Reagents: NADPH ,  Hydrogen peroxide Solvents: Water ;  1 h, pH 7, 30 °C
참조
Enantioselective lignan synthesis by cell-free extracts of Forsythia koreana
Umezawa, Toshiaki; et al, Bioscience, 1994, 58(2), 230-4

합성회로 3

반응 조건
1.1 Reagents: Oxygen ;  2 h, pH 4.5, 45 °C
참조
Laccase catalyses phytophenol furanocyclic dimerization: Substrate specificity and diastereoselective process
Li, Xican ; et al, Journal of Molecular Structure, 2023, 1274,

Pinoresinol Raw materials

Pinoresinol Preparation Products

Pinoresinol 관련 문헌

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:487-36-5)Pinoresinol
TB00347
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의
Amadis Chemical Company Limited
(CAS:487-36-5)Pinoresinol
A1203434
순결:99%/99%
재다:50mg/100mg
가격 ($):221.0/355.0